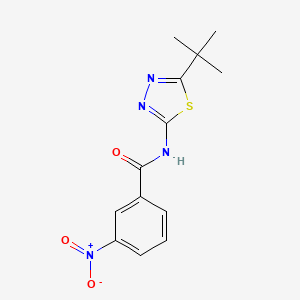
2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a piperidine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone typically involves the reaction of 4-bromo-2,6-dimethylphenol with piperidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of the bromine atom and piperidine ring can influence the compound’s binding affinity and specificity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,6-dimethyl-phenoxy)-ethylamine: Shares a similar phenoxy structure but differs in the presence of an ethylamine group instead of a piperidin-1-ylethanone moiety.
4-Bromo-2,6-dimethylphenol: Lacks the piperidine and ethanone components, making it less complex.
Uniqueness
2-(4-Bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone is unique due to its combination of a brominated phenoxy group and a piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-11-8-13(16)9-12(2)15(11)19-10-14(18)17-6-4-3-5-7-17/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACCMUBLXCWVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCCC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-5-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5613660.png)
![5-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5613668.png)
![4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine](/img/structure/B5613681.png)
![2-(4-fluorophenyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B5613688.png)
![N~2~,N~2~-dimethyl-N~1~-(6-methyl-5,6-dihydroindolo[1,2-c]quinazolin-12-yl)glycinamide](/img/structure/B5613701.png)
![N,N-diethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5613702.png)
![5,6-DIMETHYL-2-[(2-METHYLPROP-2-EN-1-YL)SULFANYL]-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5613708.png)

![(NE)-N-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B5613726.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrazinyl)-4-piperidinyl]benzamide](/img/structure/B5613734.png)
![2-(1H-indol-3-yl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5613738.png)
![5-(2-furyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B5613745.png)
![2-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B5613747.png)

